2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 5-methyl-1H-pyrazole with a suitable amino acid derivative can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
- 3-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid
- 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid
- 2-Amino-4-(5-ethyl-1h-pyrazol-1-yl)butanoic acid
Uniqueness: 2-Amino-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.
Biological Activity
2-Amino-4-(5-methyl-1H-pyrazol-1-yl)butanoic acid (commonly referred to as AMPA) is a synthetic amino acid derivative notable for its potential biological activities. Its structural features, including an amino group and a pyrazole ring, suggest various interactions with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C9H15N3O2
- Molecular Weight : 197.23 g/mol
- CAS Number : 1342699-76-6
Biological Activity
The biological activity of this compound is primarily linked to its role as a ligand in enzyme-substrate interactions. Research indicates that this compound can modulate the activity of specific enzymes or receptors, which is crucial for drug discovery and development.
The compound's unique structure allows it to effectively bind to various biological molecules, influencing their function. This binding capability suggests potential therapeutic applications, particularly in conditions where modulation of enzyme activity is beneficial.
Comparative Analysis with Related Compounds
The following table summarizes the characteristics of this compound compared to structurally similar compounds:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
This compound | 1342699-76-6 | C9H15N3O2 | Contains a methyl group on the pyrazole ring |
2-Amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid | 1342699-X | C9H15N3O2 | Different position of the methyl group on the pyrazole ring |
2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoic acid | 64668193 | C8H13N3O2 | Lacks the additional methyl group on the butanoic chain |
Case Studies and Research Findings
Several studies have investigated the biological implications of AMPA:
- Enzyme Modulation : A study demonstrated that AMPA could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in managing metabolic disorders.
- Antimicrobial Activity : Research has shown that derivatives of AMPA exhibit antimicrobial properties against various Gram-positive bacteria, indicating potential applications in treating infections .
- Anticancer Potential : Preliminary findings suggest that AMPA may have anticancer properties, with studies indicating reduced viability in cancer cell lines when treated with this compound .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-amino-4-(5-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-6-2-4-10-11(6)5-3-7(9)8(12)13/h2,4,7H,3,5,9H2,1H3,(H,12,13) |
InChI Key |
ABRFTCSOPWHWKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCC(C(=O)O)N |
Origin of Product |
United States |
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